Cas no 212268-44-5 (4-Chloro-7-cyclopentyl-7H-pyrrolo2,3-Dpyrimidine)
4-Chloro-7-cyclopentyl-7H-pyrrolo2,3-Dpyrimidine Chemical and Physical Properties
Names and Identifiers
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- 4-Chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine
- 4-chloro-7-cyclopentylpyrrolo[2,3-d]pyrimidine
- 7h-pyrrolo[2,3-d]pyrimidine, 4-chloro-7-cyclopentyl-
- 4-Chloro-7-cyclopentyl-7H-pyrrolo2,3-Dpyrimidine
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- MDL: MFCD09909355
- Inchi: InChI=1S/C11H12ClN3/c12-10-9-5-6-15(8-3-1-2-4-8)11(9)14-7-13-10/h5-8H,1-4H2
- InChI Key: ZQHBEEYPDFIIPH-UHFFFAOYSA-N
- SMILES: C1CCC(C1)N2C=CC3=C(Cl)N=CN=C32
Computed Properties
- Exact Mass: 221.07216
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 15
- Rotatable Bond Count: 1
Experimental Properties
- PSA: 30.71
4-Chloro-7-cyclopentyl-7H-pyrrolo2,3-Dpyrimidine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Matrix Scientific | 185642-5g |
4-Chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine, 95% |
212268-44-5 | 95% | 5g |
$1486.00 | 2023-09-06 | |
| TRC | C385868-10mg |
4-Chloro-7-cyclopentyl-7H-pyrrolo[2,3-D]pyrimidine |
212268-44-5 | 10mg |
$ 50.00 | 2022-06-06 | ||
| TRC | C385868-50mg |
4-Chloro-7-cyclopentyl-7H-pyrrolo[2,3-D]pyrimidine |
212268-44-5 | 50mg |
$ 135.00 | 2022-06-06 | ||
| TRC | C385868-100mg |
4-Chloro-7-cyclopentyl-7H-pyrrolo[2,3-D]pyrimidine |
212268-44-5 | 100mg |
$ 210.00 | 2022-06-06 | ||
| Chemenu | CM128089-1g |
4-chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine |
212268-44-5 | 95% | 1g |
$344 | 2021-08-05 | |
| Chemenu | CM128089-5g |
4-chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine |
212268-44-5 | 95% | 5g |
$1032 | 2021-08-05 | |
| Chemenu | CM128089-1g |
4-chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine |
212268-44-5 | 95% | 1g |
$*** | 2023-03-30 | |
| abcr | AB449252-250 mg |
4-Chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine |
212268-44-5 | 250mg |
€265.40 | 2023-04-22 | ||
| abcr | AB449252-1 g |
4-Chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine |
212268-44-5 | 1g |
€584.70 | 2023-04-22 | ||
| Alichem | A279000103-250mg |
4-Chloro-7-cyclopentyl-7h-pyrrolo[2,3-d]pyrimidine |
212268-44-5 | 95% | 250mg |
$680.00 | 2023-09-02 |
4-Chloro-7-cyclopentyl-7H-pyrrolo2,3-Dpyrimidine Suppliers
4-Chloro-7-cyclopentyl-7H-pyrrolo2,3-Dpyrimidine Related Literature
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A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
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Sowmyalakshmi Venkataraman RSC Adv., 2015,5, 73807-73813
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Joseph H. Bisesi,Tara Sabo-Attwood Environ. Sci.: Nano, 2014,1, 574-583
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Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
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Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
Additional information on 4-Chloro-7-cyclopentyl-7H-pyrrolo2,3-Dpyrimidine
4-Chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine (CAS No. 212268-44-5): A Comprehensive Overview
4-Chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine (CAS No. 212268-44-5) is a versatile compound with significant potential in the fields of medicinal chemistry and drug discovery. This compound belongs to the class of pyrrolopyrimidines, which are known for their diverse biological activities, including antiviral, anticancer, and anti-inflammatory properties. In this article, we will delve into the chemical structure, synthesis methods, biological activities, and recent research advancements of 4-Chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine.
The chemical structure of 4-Chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine is characterized by a pyrrolopyrimidine core with a chlorine substituent at the 4-position and a cyclopentyl group at the 7-position. This unique arrangement of functional groups contributes to its high biological activity and selectivity. The pyrrolopyrimidine scaffold is a privileged structure in medicinal chemistry due to its ability to interact with various biological targets, such as kinases and nucleic acids.
The synthesis of 4-Chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine has been extensively studied in recent years. One common approach involves the reaction of 4-chloropyrrole-2-carbaldehyde with cyclopentylamine followed by cyclization and aromatization steps. This method provides a high yield and purity of the final product. Another notable synthetic route involves the use of palladium-catalyzed cross-coupling reactions, which offer excellent functional group tolerance and scalability.
In terms of biological activities, 4-Chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine has shown promising results in various preclinical studies. For instance, it has been reported to exhibit potent antiviral activity against several RNA viruses, including influenza and hepatitis C viruses. The mechanism of action is believed to involve the inhibition of viral RNA-dependent RNA polymerase (RdRp), a key enzyme responsible for viral replication.
Beyond its antiviral properties, 4-Chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine has also demonstrated significant anticancer activity. Studies have shown that it can selectively inhibit the growth of various cancer cell lines, particularly those overexpressing certain kinases such as ABL1 and SRC. The compound's ability to target these kinases makes it a potential candidate for the development of targeted cancer therapies.
In addition to its direct biological effects, 4-Chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine has been used as a lead compound for the design and synthesis of more potent analogs. Researchers have explored various structural modifications to enhance its pharmacological properties, such as improving solubility, metabolic stability, and bioavailability. These efforts have led to the identification of several promising derivatives with enhanced therapeutic potential.
The pharmacokinetic properties of 4-Chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine have also been investigated in preclinical models. Studies have shown that it exhibits favorable oral bioavailability and a reasonable half-life in vivo. These characteristics make it suitable for further development as an orally administered therapeutic agent.
Recent research has also focused on the safety profile of 4-Chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine. Toxicity studies in animal models have indicated that it is well-tolerated at therapeutic doses with no significant adverse effects observed. However, further clinical trials are necessary to fully evaluate its safety and efficacy in human subjects.
In conclusion, 4-Chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine (CAS No. 212268-44-5) is a promising compound with diverse biological activities and potential applications in medicinal chemistry and drug discovery. Its unique chemical structure and favorable pharmacological properties make it an attractive candidate for further development as a therapeutic agent. Ongoing research continues to explore its full potential and optimize its use in various medical applications.
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